molecular formula C12H15F3N2O B2819789 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine CAS No. 1428233-91-3

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine

Cat. No. B2819789
M. Wt: 260.26
InChI Key: ZUNITGCGMNBAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, a methoxy group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the pyridine and piperidine rings, as well as the positions of the methoxy and trifluoromethyl groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group . The presence of these groups could potentially make the compound more reactive towards electrophilic or nucleophilic reagents, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present . For example, the presence of the polar methoxy and trifluoromethyl groups could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related compounds, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, has been documented, showcasing methods for preparing intermediates of pharmaceutical importance through successive chlorination and condensation processes (Shen Li, 2012). Additionally, research on sulfonamides as terminators in cationic cyclizations highlights the reactivity of similar structures in forming pyrrolidines and piperidines, emphasizing the efficiency of polycyclic system formations (Charlotte M. Haskins & D. Knight, 2002).

Quantum Chemical and Molecular Dynamic Studies

Studies on piperidine derivatives have demonstrated their effectiveness in corrosion inhibition of iron, utilizing quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies. These derivatives showcase significant potential in protecting metal surfaces against corrosion, offering insights into the design of more efficient corrosion inhibitors (S. Kaya et al., 2016).

Optoelectronic and Magnetic Properties

Research into radical cation salts containing poly(beta-diketonate) rare earth complexes, involving derivatives of pyridine, has revealed fascinating optoelectronic and magnetic properties. These studies provide a foundation for developing new materials with potential applications in electronics and photonics, highlighting the compound's versatility in materials science (F. Pointillart et al., 2009).

Development of Water-Soluble Antagonists

In medicinal chemistry, the modification of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus with piperidinyl groups has led to the development of water-soluble human A₃ adenosine receptor antagonists. This advancement demonstrates the compound's applicability in enhancing the solubility and therapeutic potential of pharmaceutical agents (P. Baraldi et al., 2012).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity and physical and chemical properties . Further studies would be needed to fully understand these aspects of the compound.

properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9/h3,6-7,9,16H,1-2,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNITGCGMNBAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine

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